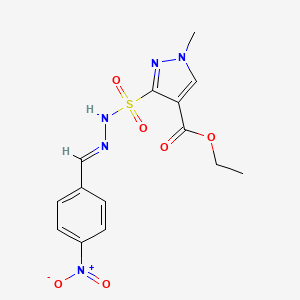
Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a nitrophenyl group, and a sulfonyl hydrazine moiety
Méthodes De Préparation
The synthesis of Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 1-methyl-3-hydrazinyl-1H-pyrazole-4-carboxylate with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity.
Analyse Des Réactions Chimiques
Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes involved in critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Ethyl 1-methyl-3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:
1-methyl-3-((4-nitrophenyl)methylene)hydrazino)-1H-pyrazole-4-carboxylate: Similar structure but lacks the ethyl ester group.
Ethyl 1-methyl-3-((4-aminophenyl)methylene)hydrazino)-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group. The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
115703-19-0 |
|---|---|
Formule moléculaire |
C14H15N5O6S |
Poids moléculaire |
381.37 g/mol |
Nom IUPAC |
ethyl 1-methyl-3-[[(E)-(4-nitrophenyl)methylideneamino]sulfamoyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15N5O6S/c1-3-25-14(20)12-9-18(2)16-13(12)26(23,24)17-15-8-10-4-6-11(7-5-10)19(21)22/h4-9,17H,3H2,1-2H3/b15-8+ |
Clé InChI |
UAZMIWGTITVUJG-OVCLIPMQSA-N |
SMILES isomérique |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES canonique |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


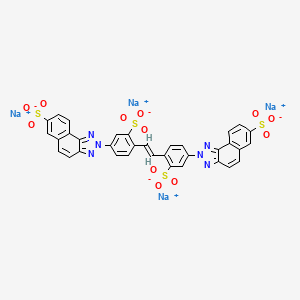


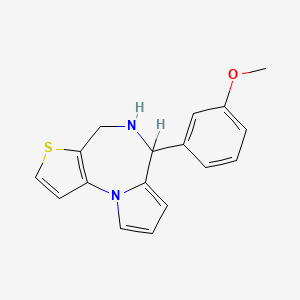
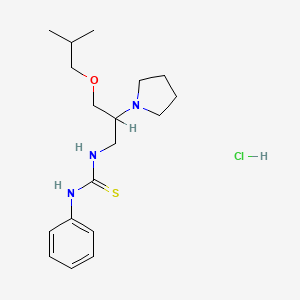
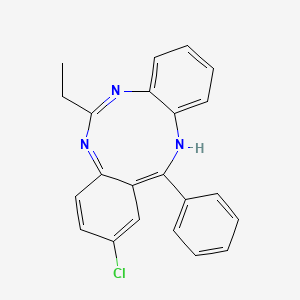
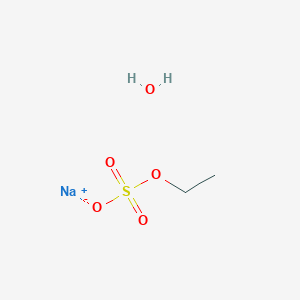
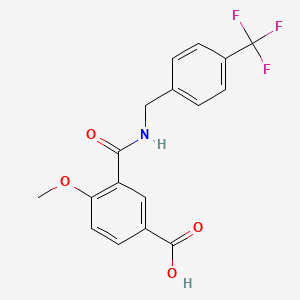
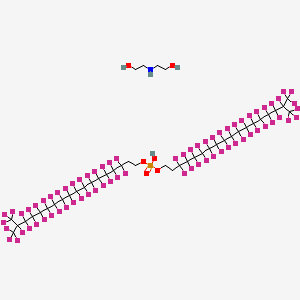

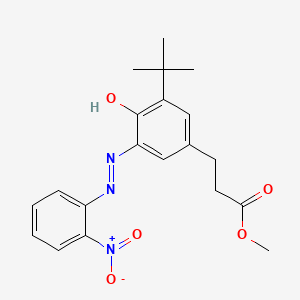
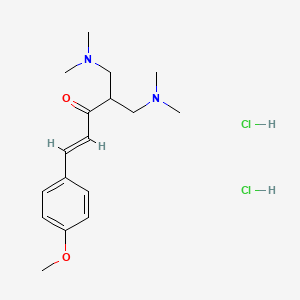
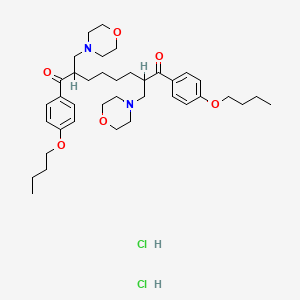
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
